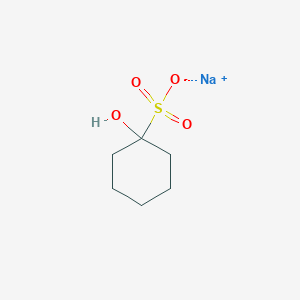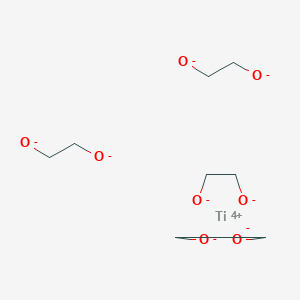
Titanium tetra(2-hydroxyethanolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium tetra(2-hydroxyethanolate), also known as titanium(IV) tetrakis(2-hydroxyethanolate), is an organometallic compound with the molecular formula C8H20O8Ti. It is a titanium alkoxide where titanium is coordinated to four 2-hydroxyethanol ligands. This compound is of interest due to its applications in various fields, including materials science and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium tetra(2-hydroxyethanolate) can be synthesized through the reaction of titanium tetrachloride with 2-hydroxyethanol. The reaction typically occurs under an inert atmosphere to prevent hydrolysis and oxidation. The general reaction is as follows:
TiCl4+4HOCH2CH2OH→Ti(OCH2CH2OH)4+4HCl
The reaction is usually carried out at room temperature, and the product is purified by distillation under reduced pressure to remove any unreacted starting materials and by-products.
Industrial Production Methods: In industrial settings, the production of titanium tetra(2-hydroxyethanolate) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as fractional distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Titanium tetra(2-hydroxyethanolate) undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide and 2-hydroxyethanol.
Alcoholysis: Reacts with other alcohols to exchange ligands.
Thermal Decomposition: Decomposes upon heating to form titanium dioxide and volatile organic compounds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, typically at room temperature.
Alcoholysis: Various alcohols such as methanol or ethanol, often under reflux conditions.
Thermal Decomposition: Heating in an inert atmosphere or under vacuum.
Major Products:
Hydrolysis: Titanium dioxide (TiO2) and 2-hydroxyethanol.
Alcoholysis: Titanium alkoxides and exchanged alcohols.
Thermal Decomposition: Titanium dioxide and organic by-products.
Scientific Research Applications
Titanium tetra(2-hydroxyethanolate) has numerous applications in scientific research, including:
Materials Science: Used as a precursor for the synthesis of titanium dioxide nanoparticles, which are employed in photocatalysis, solar cells, and as pigments.
Catalysis: Serves as a catalyst or catalyst precursor in various organic transformations, including esterification and transesterification reactions.
Biomedicine: Investigated for its potential use in drug delivery systems and as a component in biocompatible coatings for medical implants.
Industry: Utilized in the production of high-performance ceramics, coatings, and as a cross-linking agent in polymer chemistry.
Mechanism of Action
The mechanism of action of titanium tetra(2-hydroxyethanolate) primarily involves its ability to coordinate with various substrates through its titanium center. The titanium atom can form strong bonds with oxygen and other electronegative atoms, facilitating various catalytic processes. In hydrolysis and alcoholysis reactions, the titanium center acts as a Lewis acid, activating the substrates and promoting the formation of new bonds.
Comparison with Similar Compounds
Titanium tetra(isopropoxide): Another titanium alkoxide with similar reactivity but different ligand structure.
Titanium tetra(tert-butoxide): Known for its use in the synthesis of titanium dioxide with different morphologies.
Titanium tetra(ethylhexanoate): Used in similar applications but with different solubility and reactivity profiles.
Uniqueness: Titanium tetra(2-hydroxyethanolate) is unique due to its specific ligand structure, which imparts distinct solubility and reactivity characteristics. The presence of hydroxyl groups in the ligands allows for additional hydrogen bonding interactions, influencing the compound’s behavior in various chemical processes.
Properties
IUPAC Name |
ethane-1,2-diolate;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4O2.Ti/c4*3-1-2-4;/h4*1-2H2;/q4*-2;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXZEAIWSODJDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[O-])[O-].C(C[O-])[O-].C(C[O-])[O-].C(C[O-])[O-].[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O8Ti-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14764-55-7 |
Source


|
| Record name | 1,2-Ethanediol, titanium(4+) salt (4:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014764557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediol, titanium(4+) salt (4:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium tetra(2-hydroxyethanolate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
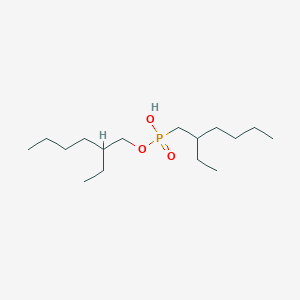
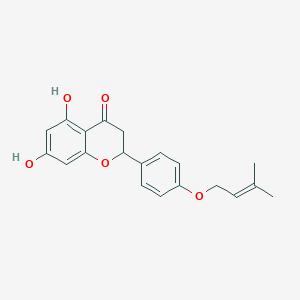
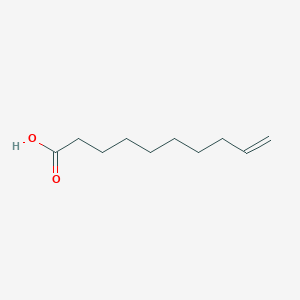
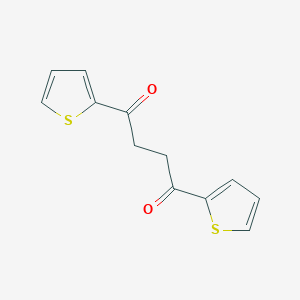


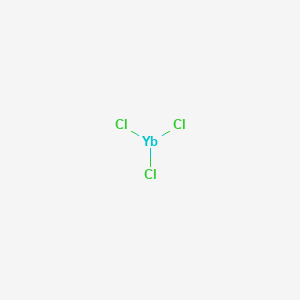

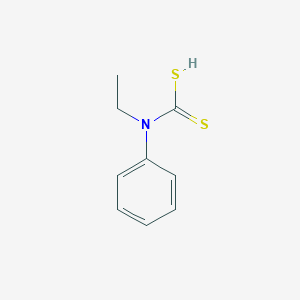
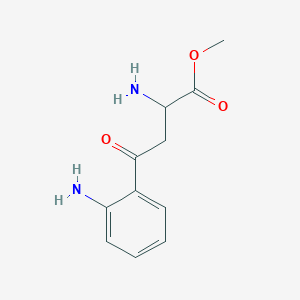
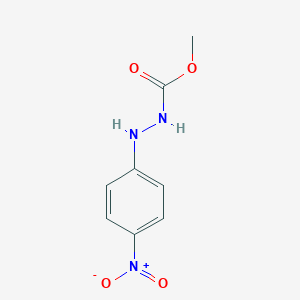
![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)
![4-[Bis[4-(diethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B81207.png)
